molecular formula C7H15ClN2O B1382282 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride CAS No. 1630907-14-0

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

Cat. No. B1382282
CAS RN: 1630907-14-0
M. Wt: 178.66 g/mol
InChI Key: UGQJMYFEABWILL-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported .


Synthesis Analysis

Its synthesis by esterification reaction has been reported . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Chemical Reactions Analysis

Amines have been known to react with acid chlorides . They also undergo a complicated series of reactions on heating with halogenoalkanes to give a mixture of products .

Scientific Research Applications

NMR Studies and Conformation Analysis

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride and its derivatives have been extensively studied through NMR spectroscopy to understand their molecular conformations and interactions. For instance, the conformations of certain derivatives, such as 4-hydroxy-1-methylpiperidine betaine hydrochlorides, have been analyzed using 1H and 13C NMR spectroscopy, revealing distinct conformers and the effects of substituent positions on the molecular structure (Dega-Szafran, 2006). The insights from these studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.

Synthesis and Biological Properties

The synthesis and biological properties of derivatives of 4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride have been a subject of significant research interest. Novel compounds like 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized and evaluated for their antioxidant and antimicrobial potential. Notably, some synthesized compounds have shown promising activities, indicating their potential in pharmaceutical applications (Harini, 2014).

Crystallography and Molecular Structure Analysis

Crystallographic studies have been conducted on certain derivatives, providing detailed insights into their molecular structures and intermolecular interactions. For instance, studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have revealed information about the crystal system, space group, and molecular conformation, enhancing our understanding of the structural characteristics and potential reactivity of these compounds (Dega-Szafran, 2006).

Application in Synthesis Processes

The compound and its related structures have been utilized as key intermediates in the synthesis of other complex molecules. For example, 4-methylenepiperidine hydrochloride, a related compound, has been used as a key intermediate in the synthesis of novel antifungal drugs, highlighting the significance of these compounds in facilitating the development of new pharmaceuticals (Chen, 2019).

properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQJMYFEABWILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

CAS RN

1630907-14-0
Record name 2-Piperidinone, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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